molecular formula C16H21ClN6O B2642432 1-(2-Chlorophenyl)-3-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)urea CAS No. 1203198-13-3

1-(2-Chlorophenyl)-3-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)urea

Cat. No.: B2642432
CAS No.: 1203198-13-3
M. Wt: 348.84
InChI Key: JCPJLBXTRXKXCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorophenyl)-3-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)urea is a useful research compound. Its molecular formula is C16H21ClN6O and its molecular weight is 348.84. The purity is usually 95%.
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Biological Activity

The compound 1-(2-Chlorophenyl)-3-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)urea is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H20ClN5O\text{C}_{15}\text{H}_{20}\text{ClN}_5\text{O}

This structure includes a chlorophenyl group, a pyrimidine moiety, and a urea functional group, which are essential for its biological activity.

  • Kinase Inhibition : The compound exhibits significant activity as a kinase inhibitor. It selectively targets various protein kinases, which are crucial in regulating cellular processes such as growth, proliferation, and survival. Dysregulation of these kinases is often implicated in cancer progression.
  • Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest in cancer cells, particularly at the G2/M phase. This effect is critical as it prevents the proliferation of malignant cells.
  • Apoptosis Induction : The compound has shown potential in promoting apoptosis (programmed cell death) in various cancer cell lines. This is achieved through the activation of intrinsic apoptotic pathways.

Pharmacological Properties

The pharmacological properties of this compound have been evaluated in several studies:

Property Value/Description
IC50 against EGFR Low nanomolar range
Selectivity High selectivity for specific kinases
Solubility Soluble in DMSO and ethanol
Stability Stable under physiological conditions

Case Studies and Research Findings

  • In vitro Studies : Research has demonstrated that this compound effectively inhibits the growth of various cancer cell lines, including breast and lung cancer cells. For instance, one study reported an IC50 value in the low nanomolar range against epidermal growth factor receptor (EGFR), highlighting its potent inhibitory effects on this critical target .
  • In vivo Studies : Animal models treated with the compound showed significant tumor regression compared to control groups. The mechanism was linked to both direct cytotoxic effects on tumor cells and modulation of tumor microenvironment factors .
  • Molecular Docking Studies : Computational studies using molecular docking techniques have provided insights into the binding affinity of this compound to various kinase targets. The results indicated favorable interactions with key residues within the ATP-binding sites of kinases, which are essential for their enzymatic activity .

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN6O/c1-11-10-14(23(2)3)22-15(20-11)18-8-9-19-16(24)21-13-7-5-4-6-12(13)17/h4-7,10H,8-9H2,1-3H3,(H,18,20,22)(H2,19,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPJLBXTRXKXCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCCNC(=O)NC2=CC=CC=C2Cl)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.